molecular formula C21H33N3O B2669935 1-{1-[(oxan-4-yl)methyl]piperidin-4-yl}-4-phenylpiperazine CAS No. 2034501-09-0

1-{1-[(oxan-4-yl)methyl]piperidin-4-yl}-4-phenylpiperazine

Cat. No.: B2669935
CAS No.: 2034501-09-0
M. Wt: 343.515
InChI Key: BBJCPBRCEJJABO-UHFFFAOYSA-N
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Description

1-{1-[(Oxan-4-yl)methyl]piperidin-4-yl}-4-phenylpiperazine is a chemical compound of significant interest in advanced pharmaceutical and neuroscientific research. Compounds featuring piperazine, piperidine, and tetrahydropyran (oxane) moieties are frequently investigated as key scaffolds in drug discovery . Specifically, complex molecules with these structural elements are explored for their potential as multiple-targeting ligands for central nervous system (CNS) disorders . Research on analogous structures has shown that such compounds can act as histamine H3 receptor (H3R) antagonists/inverse agonists . The H3 receptor plays a critical role as a presynaptic autoreceptor and heteroreceptor, modulating the release of various neurotransmitters, including histamine, acetylcholine, and dopamine . This mechanism suggests potential research applications in cognitive enhancement, particularly in the context of multifactorial diseases like Alzheimer's . The structural components of this molecule—specifically the phenylpiperazine and the piperidine ring linked to a tetrahydropyran group—are common in medicinal chemistry and are often associated with high affinity for neurological targets . This product is intended for research purposes only, strictly within laboratory settings. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult safety data sheets and conduct all necessary risk assessments prior to use.

Properties

IUPAC Name

1-[1-(oxan-4-ylmethyl)piperidin-4-yl]-4-phenylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O/c1-2-4-20(5-3-1)23-12-14-24(15-13-23)21-6-10-22(11-7-21)18-19-8-16-25-17-9-19/h1-5,19,21H,6-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBJCPBRCEJJABO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)CC4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{1-[(oxan-4-yl)methyl]piperidin-4-yl}-4-phenylpiperazine typically involves multi-step organic reactions. One common method includes the reaction of oxan-4-ylmethyl chloride with piperidin-4-yl-4-phenylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-{1-[(Oxan-4-yl)methyl]piperidin-4-yl}-4-phenylpiperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups such as alkyl or aryl groups .

Scientific Research Applications

1-{1-[(Oxan-4-yl)methyl]piperidin-4-yl}-4-phenylpiperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{1-[(oxan-4-yl)methyl]piperidin-4-yl}-4-phenylpiperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues and Receptor Affinity

The following table summarizes key structural analogues and their pharmacological profiles:

Compound Name Substituents on Piperazine/Piperidine Biological Activity Key Reference
1-{1-[(Oxan-4-yl)methyl]piperidin-4-yl}-4-phenylpiperazine Piperazine: 4-phenyl; Piperidine: 1-(oxan-4-yl)methyl Predicted dopamine D2/5-HT1A affinity (computational)
1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine Piperazine: 2-methoxyphenyl; Piperidine: 2-nitrobenzyl High dopamine D2 receptor affinity (Ki = 12 nM)
1-[1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-yl]-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine Piperazine: 5-CF3-pyridinyl; Piperidine: oxan-4-yl Antipsychotic activity (in silico)
1-(4-Fluorobenzyl)-4-(phenylacetyl)piperazine Piperazine: 4-fluorobenzyl; Substituent: phenylacetyl Tyrosine kinase inhibition (IC50 = 0.8 μM)
1-Benzoyl-4-(4-methoxyphenyl)piperazine Piperazine: 4-methoxyphenyl; Substituent: benzoyl Weak hydrogen bonding, low receptor affinity
Key Observations:
  • Dopamine D2 Receptor Affinity: The 2-nitrobenzyl-substituted analogue (Ki = 12 nM) exhibits superior D2 binding compared to the oxan-4-ylmethyl derivative, suggesting electron-withdrawing groups (e.g., NO2) enhance orthosteric interactions .
  • Solubility and Metabolic Stability : The oxan-4-ylmethyl group in the target compound improves aqueous solubility (logP ~1.5) compared to hydrophobic substituents like benzyl (logP ~2.8) .

Pharmacokinetic and Physicochemical Properties

Property This compound 1-(2-Nitrobenzyl)piperidine Analogue 1-Benzoyl-4-(4-methoxyphenyl)piperazine
logP 1.5 2.9 2.3
Polar Surface Area (Ų) 50.3 45.1 42.8
H-Bond Acceptors 7 6 5
Metabolic Stability High (CYP3A4 t1/2 > 60 min) Moderate (t1/2 = 30 min) Low (t1/2 = 15 min)
Discussion:

The oxan-4-ylmethyl group confers balanced lipophilicity (logP = 1.5) and metabolic stability, making the target compound a better candidate for oral administration than nitrobenzyl or benzoyl derivatives .

Biological Activity

1-{1-[(oxan-4-yl)methyl]piperidin-4-yl}-4-phenylpiperazine is a compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes piperazine and piperidine moieties, which are known to exhibit a range of pharmacological effects. The exploration of its biological activity is crucial for understanding its therapeutic potential.

Structure

The compound can be described by the following structural formula:

C19H26N2O\text{C}_{19}\text{H}_{26}\text{N}_2\text{O}

This structure includes:

  • A piperazine ring
  • A piperidine ring with an oxane substituent

Physical Properties

The compound's solubility, stability, and reactivity are essential for its biological activity. These properties can be influenced by the presence of functional groups and the overall molecular geometry.

Pharmacological Potential

Research indicates that compounds containing piperidine and piperazine frameworks often exhibit diverse biological activities, including:

  • Antimicrobial Activity : Many derivatives have shown effectiveness against various bacterial strains. For instance, compounds with similar structures have demonstrated moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition : Compounds like this compound may act as inhibitors of key enzymes involved in metabolic pathways. For example, some derivatives have been identified as potent acetylcholinesterase inhibitors, which are relevant in treating neurodegenerative diseases .

Study 1: Antimicrobial Testing

In a study evaluating the antimicrobial properties of piperidine derivatives, several compounds were tested against various bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial activity, with IC50 values ranging from 0.63 µM to 2.14 µM for the most active compounds .

Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibitory potential of synthesized piperidine derivatives. The findings revealed that compounds similar to this compound showed strong inhibitory effects on urease and acetylcholinesterase, suggesting their potential use in treating conditions like urea cycle disorders and Alzheimer's disease .

The mechanism through which this compound exerts its biological effects may involve:

  • Receptor Modulation : Interaction with neurotransmitter receptors could influence synaptic transmission.
  • Enzyme Interaction : Binding to specific enzymes may alter their activity, impacting metabolic pathways.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntibacterialModerate to strong activity against Salmonella and Bacillus
Enzyme InhibitionPotent inhibition of acetylcholinesterase
Potential TherapeuticsApplications in neurodegenerative diseases

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